Comprehensive Technical Guide on 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6): Synthesis, Reactivity, and Applications in Drug Discovery
Comprehensive Technical Guide on 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid generation of structurally diverse and pharmacologically optimized libraries relies heavily on the selection of high-quality Quick Building Blocks (QBBs)[1]. 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6) is a highly privileged, bifunctional intermediate. Featuring a sterically hindered nucleophilic aniline and a metabolically stable, non-coordinating N,N-dimethylsulfonamide moiety, this compound is strategically deployed to synthesize kinase inhibitors, GPCR antagonists, and advanced amide libraries while systematically avoiding the off-target liabilities associated with primary sulfonamides.
This whitepaper provides an in-depth mechanistic analysis of its structural properties, rationale for its use in structure-activity relationship (SAR) optimization, and field-proven, self-validating experimental protocols for its derivatization.
Structural and Physicochemical Profiling
The utility of CAS 6331-68-6 stems from its highly specific substitution pattern. The molecule is a benzene ring functionalized with an amino group at position 3, a methyl group at position 4, and an N,N-dimethylsulfonamide group at position 1.
Quantitative Data Summary
To facilitate computational modeling and synthetic planning, the core physicochemical parameters of CAS 6331-68-6 are summarized below.
| Property | Value | Pharmacological / Synthetic Implication |
| CAS Number | 6331-68-6 | Standard registry identifier for procurement. |
| Molecular Formula | C9H14N2O2S | - |
| Molecular Weight | 214.28 g/mol | Low MW enables downstream elaboration without violating Lipinski's Rule of 5. |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | Useful for in silico docking and QSAR modeling. |
| Topological Polar Surface Area (TPSA) | ~62.6 Ų | Excellent membrane permeability profile[2]. |
| Hydrogen Bond Donors (HBD) | 1 (Primary Amine) | Provides a single reactive vector for cross-coupling. |
| Hydrogen Bond Acceptors (HBA) | 3 (Sulfonamide O, N) | Enhances target binding affinity via dipole interactions. |
| Steric Environment | Ortho-Methyl Aniline | Reduces nucleophilicity; locks amide bond conformations. |
Electronic and Steric Analysis
The reactivity of the aniline nitrogen is heavily modulated by the adjacent (ortho) methyl group. This steric bulk restricts the trajectory of incoming electrophiles, raising the activation energy required for standard coupling reactions. However, this same steric hindrance is highly desirable in drug design: once an amide or biaryl linkage is formed, the ortho-methyl group restricts bond rotation, locking the molecule into a bioactive conformation that can significantly enhance target residence time and binding affinity.
Strategic Utility in Drug Discovery
Mitigating Carbonic Anhydrase (CA) Off-Target Toxicity
Primary sulfonamides (-SO2NH2) are notorious for acting as broad-spectrum inhibitors of Carbonic Anhydrase (CA) enzymes by directly coordinating with the zinc ion in the CA active site[3]. This interaction frequently leads to unwanted clinical side effects, including diuresis and electrolyte imbalances.
By utilizing the N,N-dimethylsulfonamide motif present in CAS 6331-68-6, medicinal chemists can completely abrogate this off-target liability. The two methyl groups create severe steric clashes within the CA active site, preventing zinc coordination, while preserving the strong dipole moment and hydrogen-bond acceptor capabilities of the sulfonyl group[3][4].
Logical SAR pathway demonstrating off-target mitigation via N,N-dimethylation.
Self-Validating Experimental Protocols
Due to the ortho-methyl steric hindrance, standard coupling conditions (e.g., EDC/HOBt for amides, or unoptimized Suzuki/Buchwald conditions) often result in poor yields. The following protocols are engineered with specific causal logic to overcome these barriers.
Protocol A: Sterically Hindered Amide Coupling
Objective: Derivatize the 3-amino group with a functionalized carboxylic acid. Causality & Logic: To overcome the reduced nucleophilicity of the ortho-methyl aniline, HATU is utilized. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, which is electrophilic enough to drive the reaction forward. DIPEA is selected as a non-nucleophilic base to prevent competitive side reactions.
Step-by-Step Methodology:
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Pre-activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
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Coupling: Add 3-Amino-4,N,N-trimethyl-benzenesulfonamide (CAS 6331-68-6) (1.0 equiv) to the reaction mixture.
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Thermal Acceleration: Elevate the temperature to 50°C and stir for 12 hours. The thermal energy is required to overcome the steric barrier imposed by the ortho-methyl group.
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Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.
Protocol B: Buchwald-Hartwig Cross-Coupling for Kinase Scaffolds
Objective: Couple the aniline nitrogen to a heteroaryl chloride (e.g., a pyrimidine core) to generate a kinase inhibitor scaffold. Causality & Logic: The combination of a sterically hindered aniline and an unactivated aryl chloride requires a highly active palladium catalyst. XPhos is specifically chosen as the ligand because its bulky, electron-rich biaryl structure facilitates both the oxidative addition of the Ar-Cl bond and the difficult reductive elimination step of the bulky diarylamine product.
Step-by-Step Methodology:
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Preparation: In a Schlenk tube, combine CAS 6331-68-6 (1.0 equiv), the target Aryl Chloride (1.0 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and Cs2CO3 (2.0 equiv).
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Degassing (Critical Step): Add anhydrous 1,4-Dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Failure to remove oxygen will result in the rapid oxidation and deactivation of the Pd(0) catalyst.
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Reaction: Seal the tube and heat to 100°C in an oil bath for 16 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.
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Purification: Concentrate the filtrate and purify via automated flash chromatography or preparative HPLC.
Divergent synthetic workflow utilizing CAS 6331-68-6 for library generation.
References
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]
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Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. National Institutes of Health (PMC). Available at:[Link]
-
Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
N,N-dimethylsulfonamide | C2H6NO2S- | CID 6415703. PubChem - NIH. Available at:[Link]
Sources
- 1. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-dimethylsulfonamide | C2H6NO2S- | CID 6415703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclic secondary sulfonamides: unusually good inhibitors of cancer-related carbonic anhydrase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
